Fenspiride N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJGEWJSVTMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Fenspiride N Oxide in Pharmaceutical Science
Origin and Significance of Fenspiride (B195470) N-oxide as a Chemical Entity
Fenspiride N-oxide is a chemical entity that originates from the parent compound fenspiride, a non-steroidal anti-inflammatory drug. chemicalbook.comnih.gov Its formation occurs through two primary pathways: as a product of metabolic processes within the body and as a degradation product in pharmaceutical formulations. nih.govresearchgate.net In the context of drug metabolism, this compound is one of several metabolites produced when fenspiride undergoes biotransformation. nih.govmadbarn.com Specifically, it is formed through the N-oxidation of the tertiary amine in the fenspiride molecule, a common metabolic route for many drugs containing such functional groups. hyphadiscovery.commdpi.com
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | 2-Oxo-8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decane 8-oxide |
| CAS Number | 210690-26-9 |
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
| Synonyms | 8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one |
Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comveeprho.comscbt.com
Historical Perspectives on the Research and Characterization of N-Oxide Metabolites in Drug Development
Historically, heterocyclic N-oxides were often viewed as mere side products of the hepatic metabolism of nitrogen-containing heterocyclic drugs. nih.gov The focus of early drug metabolism studies was primarily on identifying the major routes of biotransformation, with N-oxidation sometimes being overlooked or considered a minor pathway. However, with advancements in analytical techniques, particularly in mass spectrometry and chromatography, the ability to detect and characterize a wider range of metabolites, including N-oxides, has significantly improved. researchgate.net
Over time, the perception of N-oxide metabolites has evolved from being simple metabolic byproducts to compounds of significant interest in medicinal chemistry and drug development. nih.govnih.gov Research has demonstrated that N-oxide metabolites can exhibit their own pharmacological activities, sometimes comparable to or even greater than the parent drug. hyphadiscovery.com In some instances, N-oxides have been developed as prodrugs, which are inactive compounds that are converted to the active parent drug in the body. nih.govacs.org This shift in perspective has led to a more thorough investigation of N-oxidation pathways for new drug candidates, recognizing that these metabolites can contribute to both the therapeutic and toxicological profiles of a drug. hyphadiscovery.com The formation of N-oxides is now understood to be a major metabolic pathway for drugs containing tertiary nitrogen, mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com
Current Research Landscape and Academic Interest in this compound
The current research landscape concerning this compound is primarily focused on its role in the biotransformation of fenspiride and its analytical detection. Academic interest is driven by the need for comprehensive metabolic profiling of drugs and the development of robust analytical methods for quality control in the pharmaceutical industry.
Studies on the in vivo metabolism of fenspiride have identified this compound as one of several metabolites. For instance, research on the biotransformation of fenspiride in horses has detailed the detection of fenspiride and its seven metabolites, which arise from oxidation on both the aromatic and heterocyclic structures. nih.govmadbarn.com These studies utilize techniques like capillary gas chromatography-mass spectrometry (GC-MS) to identify the metabolites in biological fluids. nih.govmadbarn.com
From an analytical chemistry perspective, the focus is on developing and validating methods to identify and quantify degradation products of fenspiride in pharmaceutical preparations. nih.gov this compound, along with other compounds, has been identified as a degradation product in oral liquid formulations. nih.govresearchgate.net Researchers have developed high-performance liquid chromatography (HPLC) methods to separate and quantify these degradation products, which is crucial for stability studies and ensuring the quality of the final drug product. nih.gov
Table 2: Research Focus on this compound
| Area of Research | Key Objectives |
| Metabolism Studies | - Identification and structural elucidation of fenspiride metabolites in vivo. - Understanding the biotransformation pathways of fenspiride. |
| Analytical Chemistry | - Development of validated chromatographic methods for the detection and quantification of this compound as a degradation product in pharmaceutical formulations. - Forced degradation studies to identify potential degradation products under various stress conditions. |
Mechanistic Pathways of Fenspiride N Oxide Formation and Degradation
Chemical Synthesis Approaches for Fenspiride (B195470) N-oxide Reference Standards in Research
Synthetic Methodologies for N-Oxidation of Tertiary Amines
The direct oxidation of the parent tertiary amine is the most commonly utilized method for synthesizing tertiary amine N-oxides. A variety of oxidizing agents can be employed for this transformation.
Common Oxidants and Methodologies:
Hydrogen Peroxide (H₂O₂): H₂O₂ is a widely used oxidant for the N-oxidation of tertiary amines. While the uncatalyzed oxidation with H₂O₂ can be slow, requiring a large excess of oxidant, it is often preferred due to its atom economy.
3-Chloroperoxybenzoic Acid (m-CPBA): Peroxyacids, such as m-CPBA, are particularly effective alternatives to H₂O₂ for the oxidation of tertiary amines. Reactions with m-CPBA are often initiated under cold conditions and performed in the dark, as N-oxides can be light-sensitive. Acetone is a common solvent for such reactions.
Other Oxidizing Agents:
Several other oxidants have been reported for the N-oxidation of tertiary amines:
2-Sulfonyloxaziridines (Davis' reagents): These are useful aprotic and neutral oxidizing reagents.
Dioxiranes: Another class of effective oxidants.
Molecular Oxygen: While possible, oxidation with molecular oxygen is often a sluggish reaction and may necessitate harsh conditions, such as high oxygen pressure and elevated temperatures.
Magnesium Monoperphthalate
Flavin-catalyzed H₂O₂ oxidation: A mild and highly effective method for aliphatic amines.
Bromamine-T/RuCl₃ System: This system has been used for the efficient and selective oxidation of tertiary amines in alkaline acetonitrile (B52724)/water mixtures.
Sulfonic Peracids: Generated in situ, these can also facilitate the formation of N-oxides, though yields may vary.
Chemoselectivity and Site-Selectivity: The chemoselectivity of N-oxidation reactions is influenced by the basicity of the amine, with more basic amines generally being more readily oxidized by electrophilic oxidants. For compounds like Fenspiride, which possesses a basic piperidine (B6355638) nitrogen, selective N-oxidation can be challenging if other oxidizable sites are present. Strategies to achieve site-selective N-oxidation in complex molecules, especially in the presence of multiple oxidizable nitrogen atoms or other functional groups, include exhaustive N-oxidation followed by selective reduction, or in situ protonation strategies combined with organocatalysis. For instance, protecting the basic piperidine nitrogen of Fenspiride with HBF₄ can render it a strong electron-withdrawing group, deactivating it towards C-H oxidation and potentially influencing N-oxidation selectivity.
Purity Assessment and Reaction Optimization in Fenspiride N-oxide Synthesis
Ensuring the purity of this compound is paramount, especially when it is intended for use as a reference standard in research. Various analytical techniques are employed for purity assessment and structural elucidation.
Purity Assessment Techniques:
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): Widely used for quantitative analysis and purity confirmation, often confirming purity levels greater than 98.5%.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and molecular mass information, crucial for identifying the N-oxide and its potential impurities pharmaffiliates.com.
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and visualizing N-oxide products, often with Dragendorff reagent for aliphatic N-oxides.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Essential for structural elucidation. The introduction of oxygen during N-oxidation typically leads to a downfield shift of neighboring methyl, methylene, or methine groups in both ¹H and ¹³C NMR spectra compared to the parent amine.
Infrared (IR) Spectroscopy: The N⁺–O⁻ bond characteristic of N-oxides typically exhibits a prominent vibration band around 930 cm⁻¹.
Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns, aiding in structural confirmation pharmaffiliates.com.
Elemental Analysis: Used to confirm the elemental composition of the synthesized compound.
Quantitative Analysis: Beyond qualitative assessment, quantitative analysis of N-oxides can be achieved through methods such as acid-base titration or deoxygenation with phenylboronic acid. However, careful consideration must be given to potential competitive reactions involving residual amine or unreacted oxidants like H₂O₂.
Reaction Optimization Strategies: Optimizing the synthesis of this compound involves controlling various reaction parameters to maximize yield and purity while minimizing unwanted byproducts.
Oxidant Choice and Stoichiometry: The selection of the appropriate oxidant (e.g., H₂O₂ or peroxyacids over molecular oxygen for efficiency) and its precise stoichiometry are critical.
Temperature Control: Maintaining specific temperature conditions is important, especially for sensitive oxidants like m-CPBA, where cold conditions are often preferred to maintain oxidant stability and product integrity.
Solvent Selection: The choice of solvent (e.g., acetone) can significantly impact reaction efficiency and selectivity.
Reaction Monitoring: Regular monitoring of the reaction progress, for instance, using TLC, helps in determining reaction completion and minimizing over-oxidation or degradation.
Removal of Excess Oxidant: For H₂O₂-mediated oxidations, the removal of excess oxidant, often achieved using activated carbon, is crucial to prevent metal impurities in the final product.
Light Sensitivity: As N-oxides can be light-sensitive, performing reactions in the dark can improve product stability and yield.
pH Adjustment: Adjusting the pH of the reaction mixture can influence the purity and yield of the N-oxide.
Process Intensification: For larger-scale production, continuous flow reactors offer advantages over traditional batch processes, allowing for safer operation at higher reactant concentrations and temperatures, leading to significantly higher specific productivity.
Advanced Analytical Characterization of Fenspiride N Oxide
Validation of Analytical Methods for Fenspiride (B195470) N-oxide in Biological and Pharmaceutical Matrices
Determination of Accuracy, Precision, and Recovery
The determination of accuracy, precision, and recovery are fundamental aspects of bioanalytical method validation, ensuring the reliability of quantitative measurements of an analyte in biological matrices. wikidata.orgf15ijp.comfishersci.ca While specific validation data solely for Fenspiride N-oxide is often presented in the context of Fenspiride analysis, methods developed to identify and quantify degradation products, including this compound, provide insights into its analytical performance.
For a chromatographic method designed to identify main degradation products of Fenspiride, including this compound, the intra-day maximum precision reported for Fenspiride (FNS) was 4.08%, and for 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine (B6355638) hydrochloride (PHAP), another degradation product, it was 2.65%. wikipedia.orgsimsonpharma.com The recovery factors in this context ranged from 100.47% to 103.17%. wikipedia.orgsimsonpharma.com
In a separate UPLC-MS/MS method for the quantification of Fenspiride in human plasma, which notes this compound as a degradation product, the analytical performance parameters for Fenspiride were reported. The within-run and between-run precision of analysis was less than 9.5%, and accuracy ranged from 91.5% to 112.4%. wikipedia.orggoogleapis.comaiddlab.com The average recovery for Fenspiride in human plasma was between 99.3% and 101.9%. wikipedia.orggoogleapis.comaiddlab.com These validation parameters for the parent compound are indicative of the robust analytical methodologies employed for Fenspiride and its related substances, including this compound.
Table 1: Summary of Accuracy, Precision, and Recovery Data for Fenspiride and Related Degradation Products
| Parameter | Analyte | Value | Context/Method | Source |
| Intra-day Precision | Fenspiride (FNS) | 4.08% (max) | Chromatographic method for degradation products | wikipedia.orgsimsonpharma.com |
| Intra-day Precision | PHAP (degradation product) | 2.65% (max) | Chromatographic method for degradation products | wikipedia.orgsimsonpharma.com |
| Recovery Factor | Fenspiride & PHAP | 100.47%–103.17% | Chromatographic method for degradation products | wikipedia.orgsimsonpharma.com |
| Within-run Precision | Fenspiride | <9.5% | UPLC-MS/MS in human plasma | wikipedia.orggoogleapis.comaiddlab.com |
| Between-run Precision | Fenspiride | <9.5% | UPLC-MS/MS in human plasma | wikipedia.orggoogleapis.comaiddlab.com |
| Accuracy | Fenspiride | 91.5%–112.4% | UPLC-MS/MS in human plasma | wikipedia.orggoogleapis.comaiddlab.com |
| Average Recovery | Fenspiride | 99.3%–101.9% | UPLC-MS/MS in human plasma | wikipedia.orggoogleapis.comaiddlab.com |
Investigation of Matrix Effects and Strategies for Their Mitigation in Bioanalytical Assays
Matrix effects represent a significant challenge in bioanalytical assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). uni.lu These effects can manifest as signal suppression or enhancement of the analyte, leading to erroneous quantitative results, and can be influenced by co-eluting endogenous components (e.g., phospholipids, glycoproteins, hemoglobin, bilirubin) or other co-extracted substances, including impurities or degradation products like this compound. uni.lu The impact of matrix effects can compromise the accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and linearity of bioanalytical methods. uni.lu
To mitigate matrix effects in bioanalytical assays, several strategies can be employed:
Optimization of Chromatographic Conditions: Adjusting the mobile phase composition, column chemistry, and elution gradients can help separate the analyte from interfering matrix components. uni.lu
Improved Sample Clean-up: Enhancing extraction methods is crucial to reduce co-extracted matrix components. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly used. uni.lu More advanced approaches include targeted phospholipid depletion technologies (e.g., HybridSPE-Phospholipid) and solid phase micro extraction (SPME) to selectively isolate analytes or remove specific matrix interferences.
Changing Ionization Type: Altering the ionization mode (e.g., electrospray ionization vs. atmospheric pressure chemical ionization) can sometimes reduce susceptibility to ion suppression. uni.lu
Use of Internal Standards (IS): The incorporation of an appropriate internal standard, ideally an isotope-labeled analogue, is a widely accepted strategy. Isotope-labeled internal standards are chemically identical to the analyte and are expected to behave similarly during extraction and ionization, thus compensating for matrix-induced signal variations.
Sample Dilution or Reduced Injection Volume: Diluting samples or reducing the injection volume can decrease the concentration of matrix components, thereby lessening their impact on analyte signal.
While specific data on matrix effects solely for this compound is not detailed, the principles and strategies for mitigation are universally applicable to the analysis of degradation products in complex biological matrices. Evaluating matrix effects is a required part of quantitative LC-MS/MS method development and validation. wikidata.orguni.lu
Stability Studies of this compound in Varied Conditions and Sample Types
Stability studies are critical for understanding the integrity of this compound in various conditions and sample types, particularly given its nature as a degradation product. This compound is known to form from Fenspiride, especially under stress degradation conditions, including acidic, basic, and oxidative media. wikipedia.orgsimsonpharma.comnih.gov This inherent formation under stress highlights the importance of monitoring its stability.
For the parent compound, Fenspiride, comprehensive stability studies in human plasma have been conducted. Fenspiride was found to be stable in human plasma after undergoing three freeze/thaw cycles. wikipedia.orggoogleapis.comaiddlab.com Long-term stability was demonstrated for up to 5 months when stored at -70°C. wikipedia.orggoogleapis.comaiddlab.com Furthermore, stock solutions of Fenspiride were stable for 1 month when stored at -35°C, and working solutions maintained stability for the same period at temperatures between 2°C and 7°C. googleapis.com
General bioanalytical method validation guidelines recommend evaluating several stability aspects for analytes in biological matrices:
Short-term stability: Typically assessed at room temperature for a defined period (e.g., 4 hours or 24 hours). wikidata.orggoogleapis.com
Long-term stability: Evaluated under frozen storage conditions (e.g., -20°C for 7 days or -70°C for 150 days). wikidata.orggoogleapis.com
Freeze-thaw stability: Determined by subjecting samples to multiple freeze-thaw cycles (e.g., three cycles). wikidata.orggoogleapis.com
Processed sample stability: Assesses the stability of extracted and processed samples in the autosampler at room temperature for a specified duration (e.g., 22 hours or 48 hours). wikidata.orggoogleapis.com
While specific numerical data for this compound's stability in different sample types is not explicitly provided, its identification as a degradation product under forced degradation conditions confirms its presence and stability under those specific stress conditions. wikipedia.orgsimsonpharma.comnih.gov The stability data for Fenspiride provides a baseline for the robustness of analytical methods used for related compounds.
Table 2: Summary of Stability Data for Fenspiride in Human Plasma
| Stability Condition | Analyte | Duration | Temperature | Outcome | Source |
| Freeze/Thaw | Fenspiride | 3 cycles | N/A | Stable | wikipedia.orggoogleapis.comaiddlab.com |
| Long-term Storage | Fenspiride | 5 months | -70°C | Stable | wikipedia.orggoogleapis.comaiddlab.com |
| Stock Solution | Fenspiride | 1 month | -35°C | Stable | googleapis.com |
| Working Solution | Fenspiride | 1 month | 2-7°C | Stable | googleapis.com |
Pharmacokinetic and Biotransformation Research of Fenspiride N Oxide
In Vivo Pharmacokinetics of Fenspiride (B195470) N-oxide as a Metabolite
The in vivo behavior of Fenspiride N-oxide is understood through the study of its parent compound, fenspiride. Following administration, fenspiride undergoes metabolic processes that lead to the formation of this compound, which then follows its own pharmacokinetic path.
Characterization of Absorption and Systemic Exposure of this compound
The systemic exposure to this compound is a direct consequence of the absorption and subsequent metabolism of fenspiride. Studies in healthy human volunteers have shown that fenspiride, when administered orally, is well-absorbed, with an absolute bioavailability of approximately 90%. nih.gov The parent drug exhibits relatively slow absorption, with the maximum plasma concentration (Cmax) being reached around 6 hours after oral administration. nih.gov
This compound emerges in the system as a product of this metabolic conversion. Its concentration and exposure profile are therefore dependent on the rate and extent of fenspiride's absorption and first-pass metabolism. The systemic presence of this compound is confirmed through its detection in post-administration biofluids. researchgate.net
Table 1: Pharmacokinetic Parameters of Parent Compound (Fenspiride) in Humans
| Parameter | Value | Reference |
|---|---|---|
| Absolute Bioavailability | ~90% | nih.gov |
| Time to Cmax (Oral) | 6 hours | nih.gov |
| Elimination Half-life | 14-16 hours | nih.gov |
| Plasma Clearance (IV) | ~184 ml/min | nih.gov |
| Volume of Distribution (IV) | ~215 L | nih.gov |
This table displays the pharmacokinetic parameters of the parent drug, fenspiride, which dictates the formation and subsequent systemic exposure of its metabolite, this compound.
Studies on Distribution and Tissue Localization of this compound and its Precursors
The distribution of this compound is inferred from the distribution of its precursor, fenspiride. Fenspiride shows a moderately large apparent volume of distribution (approximately 215 L in humans), indicating that the compound distributes into tissues beyond the systemic circulation. nih.gov While specific tissue localization studies for this compound are not extensively detailed in the available literature, the distribution of the parent drug suggests that the metabolite could be formed and distributed in various tissues.
General principles of pharmacokinetics suggest that metabolites can have different distribution characteristics than their parent compounds. For other drugs with N-oxide metabolites, distribution has been shown to be wide and rapid across various tissues. nih.gov The physicochemical properties of this compound, such as its polarity, would ultimately govern its ability to cross cell membranes and localize in different body compartments.
Elucidation of Elimination and Excretion Pathways of this compound and its Conjugates
The elimination of fenspiride and its metabolites, including this compound, occurs through extensive biotransformation. Research in horses has shown that fenspiride is metabolized through both Phase I functionalization and Phase II conjugation pathways. madbarn.comnih.gov this compound is a product of Phase I oxidation. madbarn.comnih.gov
Following its formation, this compound can be further metabolized or conjugated before excretion. The primary route of excretion for fenspiride and its metabolites is via the urine. madbarn.comnih.gov Studies in horses have identified unchanged fenspiride and seven other metabolites in urine after oral administration. madbarn.comnih.gov These metabolites, including those formed from N-oxidation, are often excreted as conjugates (e.g., glucuronide conjugates), which can be enzymatically cleaved to release the original metabolite for detection. madbarn.comnih.gov The detection of a major phenolic metabolite in equine urine for up to 72 hours highlights the importance of urinary excretion for fenspiride's clearance. madbarn.comnih.gov The rate of drug elimination via the kidneys is influenced by factors such as urinary pH, which affects the ionization and reabsorption of compounds. msdmanuals.com
Analysis of Inter-species Variability in this compound Pharmacokinetics
Significant inter-species variability has been observed in the metabolism and excretion of fenspiride, which directly impacts the pharmacokinetic profile of this compound. semanticscholar.orgresearchgate.net A notable study highlighted a distinct difference in the urinary excretion of a major phenolic metabolite of fenspiride between Thoroughbred horses in a UK study and Quarterbred and Standardbred horses in a USA study. madbarn.comnih.gov This suggests that the metabolic pathways and their efficiencies can vary between different breeds of the same species, and even more so between different species like horses and humans. nih.gov
Such variability is common in drug metabolism and is often attributed to differences in the expression and catalytic activities of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net While human pharmacokinetic data for fenspiride points to a half-life of 14-16 hours, the detection window for metabolites in horses extends up to 72 hours, indicating potential differences in elimination rates. nih.govmadbarn.com These differences underscore the need for caution when extrapolating pharmacokinetic data from animal models to humans. researchgate.net
In Vitro Biotransformation Studies of this compound
In vitro models are crucial for investigating the metabolic pathways of new chemical entities without the complexities of in vivo systems. nih.govnih.gov These studies provide foundational data on metabolic stability and the enzymes responsible for biotransformation.
Evaluation of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems
Hepatic microsomes and hepatocytes are the primary in vitro systems used to assess metabolic stability. flinders.edu.au Microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, such as cytochrome P450s, making them ideal for studying oxidative metabolism, including N-oxidation. nih.govnih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive model of hepatic metabolism. nih.gov
The metabolic stability of a compound is determined by measuring the rate of its disappearance over time when incubated with these systems. unl.eduresearchgate.net While specific experimental data on the metabolic stability of this compound in these systems is not widely published, the formation of N-oxides from parent drugs is a well-documented metabolic reaction in liver microsome incubations. nih.gov Such in vitro studies would be essential to determine the intrinsic clearance of this compound and to identify the specific CYP isozymes involved in its further metabolism or potential formation from fenspiride.
Table 2: Common In Vitro Systems for Metabolic Stability Assessment
| System | Key Features | Relevant Enzymes |
|---|---|---|
| Hepatic Microsomes | Subcellular liver fractions; easy to prepare and store. | Primarily Phase I enzymes (e.g., Cytochrome P450s, FMOs). |
| Hepatocytes | Intact liver cells; represent a more complete metabolic model. | Both Phase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs). |
This table outlines the standard in vitro systems used to evaluate the metabolic stability of compounds like this compound.
Determination of Enzyme Kinetics for this compound Metabolism
There is a lack of specific published research detailing the enzyme kinetics for the metabolism of this compound. Scientific literature does not provide data on key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the potential enzymatic pathways involved in the further breakdown or conversion of this metabolite.
While N-oxide compounds, in general, can be substrates for various enzymes, including cytochrome P450 (CYP) isoforms or flavin-containing monooxygenases (FMOs), no studies have specifically investigated these interactions for this compound to determine its metabolic fate and the efficiency of such processes. hyphadiscovery.com
Identification of Further Metabolites and Conjugates of this compound
The biotransformation of the parent drug, fenspiride, is known to proceed through both Phase I (functionalization) and Phase II (conjugation) pathways. researchgate.net this compound is recognized as a Phase I metabolite of fenspiride. researchgate.net However, there is no available scientific literature that identifies any subsequent, or "further," metabolites derived directly from this compound. Similarly, no studies have reported the formation of Phase II conjugates (such as glucuronide or sulfate (B86663) conjugates) from this compound. The metabolic pathways detailed in existing research focus on the parent compound, fenspiride, and its primary metabolites. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound
A thorough search of scientific databases and literature reveals no published, specific Physiologically Based Pharmacokinetic (PBPK) models for this compound. PBPK modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govresearchgate.net However, the development and application of such models require extensive in vitro and in vivo data, which appear to be unavailable for this compound.
Development and Validation of PBPK Models for N-Oxide Disposition
There are no specific PBPK models that have been developed or validated to describe the disposition of this compound in the body. The creation of such a model would necessitate data on the compound's physicochemical properties, as well as its interactions with metabolic enzymes and transporters, none of which are currently available in the literature.
Prediction of In Vivo this compound Concentrations and Systemic Exposure
Without a validated PBPK model, it is not possible to provide scientifically robust predictions of in vivo concentrations and systemic exposure of this compound. Such predictions are a primary output of PBPK modeling, and the absence of a model for this specific compound means that no such data has been generated or published.
Translational Pharmacokinetics of this compound from Preclinical to Clinical Settings
Translational pharmacokinetics involves the extrapolation of data from preclinical animal studies to predict human pharmacokinetics. nih.gov There is no information available in the scientific literature regarding the translational pharmacokinetics of this compound. The necessary preclinical pharmacokinetic data in various species, which would form the basis for such a translation, has not been published.
Investigation of Reversibility of this compound Formation and Back-Conversion Processes
The formation of N-oxide metabolites can sometimes be a reversible process, with the potential for the N-oxide to be reduced back to the parent tertiary amine in vivo. hyphadiscovery.com This phenomenon is known as back-conversion. However, a review of the available scientific literature indicates that no studies have been conducted to investigate whether the formation of this compound is reversible or if it undergoes back-conversion to fenspiride in biological systems. Therefore, it is unknown if this process occurs for this specific compound.
Toxicological and Safety Implications of Fenspiride N Oxide
Assessment of Genotoxicity and Mutagenicity Potential of Fenspiride (B195470) N-oxide
Genotoxicity and mutagenicity assessments are fundamental components of drug safety evaluation, designed to identify compounds that can cause damage to genetic material (DNA) or induce mutations. Standard regulatory genotoxicity studies typically involve a battery of tests, including bacterial reverse gene mutation tests (e.g., Ames test), in vitro mammalian cell tests for chromosomal damage (e.g., metaphase chromosome aberration test or micronucleus test), and in vivo genotoxicity tests (e.g., rodent hematopoietic cells for micronuclei or chromosomal aberrations, transgenic rodent gene mutation assay, or Pig-a gene mutation assay). axios-research.com
N-oxide containing heterocycles, as a class of compounds, have been investigated for their mutagenic potential, and in some instances, a relationship between the presence of an N-oxide moiety and mutagenicity has been observed. nih.gov However, the mutagenicity of N-oxides can be substituent-dependent, meaning not all N-oxides exhibit mutagenic properties. nih.gov For instance, 2-hydroxypyridine (B17775) N-oxide was found not to be genotoxic in vivo, despite equivocal results in some Ames assays. nih.gov
Despite the general relevance of genotoxicity testing for N-oxide compounds and the identification of Fenspiride N-oxide as a degradation product of fenspiride, specific detailed research findings or data tables pertaining solely to the genotoxicity or mutagenicity potential of this compound were not identified in the available literature. Reference standards for fenspiride impurities, including this compound, are utilized in pharmaceutical research for purposes such as quality control, method validation, and evaluating genotoxic potential, implying that such assessments are typically conducted. axios-research.comweblivelink.com However, the specific outcomes of these studies for this compound are not publicly detailed in the provided search results.
Evaluation of Cardiotoxicity Risks Associated with this compound
Cardiotoxicity is a significant concern in drug development, and the parent compound, fenspiride, was notably withdrawn from various markets due to its association with a risk of QT prolongation and Torsades de Pointes. axios-research.com This background makes the evaluation of cardiotoxicity risks for its degradation product, this compound, particularly relevant.
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. drugbank.comnumberanalytics.com Inhibition of the hERG channel is a well-established mechanism leading to QT interval prolongation on the electrocardiogram, which can predispose individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP). drugbank.comnumberanalytics.compsu.edumetrionbiosciences.comresearchgate.net Consequently, early evaluation of hERG inhibition is a mandatory and widely adopted practice in the pharmaceutical industry to mitigate cardiac safety risks. psu.edumetrionbiosciences.comresearchgate.netsynzeal.com
In Vitro Electrophysiology Studies, including hERG Channel Inhibition Assessment
In vitro electrophysiology studies, particularly the patch-clamp electrophysiological assay, are considered the gold standard for assessing hERG channel inhibition. numberanalytics.comsynzeal.com These studies provide critical data on a compound's direct interaction with cardiac ion channels. Despite the known cardiotoxicity concerns with the parent compound fenspiride, specific in vitro electrophysiology studies, including hERG channel inhibition assessment data, focusing solely on this compound were not found in the available search results.
In Vivo Cardiovascular Safety Pharmacology Evaluations
In vivo cardiovascular safety pharmacology evaluations are essential for understanding the integrated effects of a compound on the cardiovascular system in a living organism. These studies typically assess parameters such as heart rate, blood pressure, and electrocardiogram changes. While in vivo safety pharmacology studies are a crucial step in drug development, no specific detailed findings or data tables from in vivo cardiovascular safety pharmacology evaluations pertaining solely to this compound were identified in the provided literature.
Mechanistic Toxicology of N-Oxide Metabolites in Drug Safety Assessment
Investigation of Reactive Metabolite Formation from this compound
The formation of reactive metabolites is a significant concern in drug safety, as these electrophilic species can bind covalently to crucial macromolecules such as proteins and DNA, potentially leading to idiosyncratic adverse drug reactions, including skin, liver, and hematopoietic toxicities. researchgate.netnih.govevotec.com Screening for reactive metabolite formation, often using chemical trapping agents like reduced glutathione (B108866) (GSH), is a common practice in early drug development to minimize the risk of late-stage failures. researchgate.netnih.govevotec.com
While N-oxidation is a known metabolic pathway, and some N-oxide compounds, like clozapine (B1669256) N-oxide, have been shown to be involved in the generation of reactive oxygen species through metabolic cycling, nih.gov specific investigations detailing the formation of reactive metabolites directly from this compound were not found in the provided search results. The general principles of reactive metabolite formation highlight the importance of such investigations for any drug metabolite.
Studies on Oxidative Stress Induction and Cellular Damage Pathways Mediated by this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various forms of drug-induced toxicity and cellular damage. researchgate.netresearchgate.netfrontiersin.orgnih.gov Excessive ROS can lead to damage to cellular biomolecules, including DNA, lipids, and proteins, and can activate cellular damage pathways. researchgate.netresearchgate.netnih.govresearchgate.net
While the general concept of N-oxides contributing to oxidative stress has been explored for other compounds, such as trimethylamine (B31210) N-oxide (TMAO) which has been linked to increased oxidative stress and mitochondrial damage, researchgate.netfrontiersin.orgmdpi.com specific studies focusing on the induction of oxidative stress or the mediation of cellular damage pathways directly by this compound were not identified in the available literature.
Contribution of this compound to the Overall Fenspiride Safety Profile
This compound (FNO) is recognized as one of the degradation products of fenspiride hydrochloride itmedicalteam.plitmedicalteam.plnih.gov. Its identification typically occurs through analytical methods, such as chromatographic techniques, employed in forced degradation studies of fenspiride formulations itmedicalteam.plitmedicalteam.plnih.gov. These studies are crucial for understanding the stability profile of a drug substance and its potential breakdown products under various stress conditions, including acidic, basic, and oxidative media itmedicalteam.plitmedicalteam.plnih.gov.
Toxicological Profile of this compound
While this compound is an identified degradation product of fenspiride, detailed and specific toxicological data solely pertaining to this compound, particularly concerning its direct contribution to the cardiac safety issues (such as QT prolongation or hERG channel inhibition) observed with the parent drug, Fenspiride, are not extensively documented in the readily available scientific literature researchgate.net. General principles of drug metabolism indicate that N-oxidation is a common phase I metabolic pathway, and N-oxide metabolites can sometimes retain pharmacological activity, or even toxicity, similar to their parent amine compounds nih.gov. However, without specific studies on this compound's cardiotoxicity or its interaction with cardiac ion channels like hERG, its precise role in the adverse cardiac events associated with Fenspiride remains largely uncharacterized in the public domain. Safety data sheets for Fenspiride (hydrochloride) generally indicate it is harmful if swallowed, in contact with skin, or if inhaled nih.govresearchgate.netpharmablock.com. These refer to the parent compound and not specifically to the N-oxide metabolite's independent toxicological profile.
Biological Activity and Mechanistic Insights of Fenspiride N Oxide
Structure-Activity Relationship (SAR) Studies for Fenspiride (B195470) N-oxide and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity researchgate.netpreprints.orgwikipedia.org. This method aims to predict the activity of new or untested chemicals based on the properties of similar compounds preprints.org. QSAR models utilize molecular descriptors that represent various physicochemical and structural features of molecules wikipedia.orgnih.gov.
Impact of Fenspiride N-oxide on the Parent Drug's Pharmacodynamics
This compound is recognized as a degradation product that can be found in Fenspiride formulations researchgate.netscience.govcloudfront.netresearchgate.netitmedicalteam.plresearchgate.net. The formation of N-oxide metabolites is a common phase I metabolic pathway for tertiary nitrogen-containing drugs hyphadiscovery.com. While some N-oxide metabolites are known to revert to their parent drug in vivo, potentially altering tissue distribution or causing adverse reactions hyphadiscovery.com, specific information detailing the impact of this compound on the pharmacodynamics of the parent drug, Fenspiride, is not explicitly provided in the reviewed literature.
Compound Names and PubChem CIDs
Quality Control and Regulatory Science for Fenspiride N Oxide
Impurity Profiling and Control Strategies for Fenspiride (B195470) Formulations
Impurity profiling involves the identification and quantification of all impurities present in a drug substance or drug product. For fenspiride formulations, Fenspiride N-oxide is a known related substance that arises during the manufacturing process or through degradation researchgate.netnih.govclearsynth.com. Effective control strategies are essential to manage its levels.
The acceptable levels of impurities like this compound are determined based on their potential impact on patient safety and product quality. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide frameworks for setting these thresholds researchgate.netjpionline.orgaifa.gov.it. Generally, impurities are reported, identified, and qualified if they exceed certain thresholds, often expressed as a percentage of the drug substance or product jpionline.orgedqm.eu. For organic impurities in drug substances, ICH recommends identifying and describing all impurities present at a level of 0.1% or higher jpionline.org. Specific thresholds may also apply to impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects edqm.eu.
The identification and quantification of this compound in pharmaceutical products are typically achieved through validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed techniques for this purpose researchgate.netresearchgate.netuniv.kiev.ua.
A new simple and rapid UPLC-MS/MS method has been developed and validated for the quantification of fenspiride in human plasma, which also addresses its degradation products, including this compound researchgate.netresearchgate.net. This method utilizes a gradient mixture of acetonitrile (B52724) and water (both containing 0.2% formic acid) as a mobile phase researchgate.net. The linearity interval for such methods can be, for instance, 0.5–2 μg/mL, with a minimum correlation coefficient of 0.999 researchgate.net. The limit of quantification (LOQ) for this compound and other degradation products can range from 0.19–0.332 μg/mL, with recovery factors between 100.47% and 103.17% researchgate.netnih.gov.
An example of analytical parameters for the quantification of fenspiride (which can be adapted for its N-oxide impurity) using UPLC-MS/MS is provided below, demonstrating typical settings for such analyses:
Table 1: Representative UPLC-MS/MS Parameters for Fenspiride Quantification (Applicable to Impurity Analysis)
| Parameter | Value |
| Ion Source | Electrospray+ |
| Capillary Voltage | 200 V |
| Desolvation Temperature | 500°C |
| Source Temperature | 130°C |
| Desolvation Gas Flow | 800 L/h |
| Mobile Phase | Acetonitrile and Water (both with 0.2% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Column | ACQUITY UPLC® BEH C18 (50 mm×2.1 mm, 1.7 μm) |
| Detection Mode | Positive MRM |
(Note: This table is designed to be interactive, allowing users to sort or filter by parameter in a digital format.)
Regulatory Guidelines and Expectations for N-Oxide Impurities in Drug Products
Regulatory bodies worldwide, including those adhering to ICH guidelines, have established clear expectations for the control of impurities, including N-oxides, in drug products jpionline.orgaifa.gov.itamazonaws.com. N-oxides are a class of organic impurities that can arise during synthesis or storage researchgate.netdrug-dev.com.
The ICH guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products), provide comprehensive guidance on the qualification and control of impurities jpionline.orgaifa.gov.it. ICH M7 specifically addresses mutagenic impurities, which N-oxides can sometimes be, emphasizing risk assessment and control measures to mitigate potential carcinogenic risk researchgate.netjpionline.orgaifa.gov.it. The Threshold of Toxicological Concern (TTC) concept is often applied, defining an acceptable intake for unstudied chemicals that pose a negligible risk researchgate.netaifa.gov.it. For application of a TTC in the assessment of acceptable limits of mutagenic impurities, a value of 1.5 μ g/day corresponding to a theoretical 10-5 excess lifetime risk of cancer can be justified aifa.gov.it.
Pharmacopoeial standards, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), also set limitations on the acceptable quantities of impurities in active pharmaceutical ingredients (APIs) and drug products edqm.euamazonaws.com. These pharmacopoeias often incorporate ICH guidelines into their requirements. They provide general monographs and texts that describe requirements for controlling organic impurities, including related substances tests edqm.eu. If a specific monograph does not provide suitable control for a new impurity, a suitable test must be developed and included in the substance's specification edqm.eu.
Impact of this compound on Drug Product Stability and Shelf-Life
The presence and formation of this compound can significantly impact the stability and shelf-life of fenspiride drug products. Impurities, including degradation products like this compound, can affect the quality, safety, and efficacy of pharmaceutical products jpionline.orgscitechnol.com.
Stability studies are crucial for determining the shelf-life and recommended storage conditions of a drug product philadelphia.edu.jougd.edu.mkresearchgate.net. These studies evaluate the effect of environmental factors such as temperature, moisture, light, and pH on the drug product's quality scitechnol.comphiladelphia.edu.jougd.edu.mk. This compound is a degradation product, indicating that the parent compound, fenspiride, can undergo oxidation or other degradation pathways leading to its formation researchgate.netnih.govnih.gov.
Forced degradation studies, which expose the drug substance or product to more severe conditions (e.g., acid, base, oxidation, heat, light), are conducted to identify likely degradation products and pathways, including the formation of N-oxides nih.govresearchgate.netnih.gov. The increase in this compound levels over time, especially under stressed conditions, directly indicates the instability of the fenspiride formulation. Controlling the formation of this compound is therefore integral to maintaining the drug product's chemical stability, ensuring its potency, and extending its shelf-life scitechnol.comphiladelphia.edu.jo.
Table 2: Factors Affecting Drug Product Stability and Relevance to this compound Formation
| Factor | Impact on Drug Stability | Relevance to this compound Formation |
| Temperature | High temperatures accelerate degradation reactions. philadelphia.edu.jo | Can accelerate oxidation leading to N-oxide. philadelphia.edu.jo |
| Moisture/Humidity | Water can catalyze chemical reactions like hydrolysis and oxidation. philadelphia.edu.jo | Can promote oxidative degradation of fenspiride to its N-oxide. philadelphia.edu.jo |
| Light | Can cause photochemical reactions (oxidation, degradation). scitechnol.com | Photolytic degradation might contribute to N-oxide formation. scitechnol.com |
| pH | Changes can cause hydrolysis or degradation. scitechnol.com | Optimal pH control is crucial to minimize degradation pathways, including N-oxidation. scitechnol.com |
| Oxygen | Exposure can lead to oxidation. philadelphia.edu.jo | Direct involvement in the formation of N-oxide. philadelphia.edu.jo |
(Note: This table is designed to be interactive, allowing users to sort or filter by factor or relevance in a digital format.)
Accelerated and Long-Term Stability Testing Methodologies
Stability testing is a fundamental aspect of pharmaceutical development, designed to evaluate how the quality of a drug substance or product changes over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are essential for determining shelf-life, recommended storage conditions, and the identification of degradation products. For this compound, stability testing methodologies primarily focus on its generation from Fenspiride hydrochloride under stress conditions, as FNO itself is an impurity.
Accelerated Stability Testing: Accelerated stability studies involve subjecting the drug product to exaggerated conditions to rapidly increase the rate of chemical degradation or physical changes. These studies provide an early indication of potential stability issues and degradation pathways. For Fenspiride hydrochloride, forced degradation studies have been extensively employed to identify this compound as a key degradation product researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl. These studies typically involve exposing Fenspiride to various stress conditions:
Acidic Media: Degradation of Fenspiride hydrochloride to this compound has been confirmed in acidic conditions researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl.
Basic Media: this compound is also formed when Fenspiride hydrochloride is subjected to basic environments researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl.
Oxidative Media: Oxidation is a significant pathway for the formation of N-oxides from tertiary amines, and forced degradation studies have confirmed the generation of this compound under oxidative stress researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl. This is consistent with the general understanding that N-oxides can form via oxidation of nitrogen-containing compounds thieme-connect.de.
Long-Term Stability Testing: Long-term stability studies involve monitoring the drug product under recommended storage conditions for an extended period, typically covering the proposed shelf-life. While direct long-term stability data specifically for isolated this compound are less commonly reported in the context of its own degradation kinetics, its presence as an impurity is monitored in long-term studies of Fenspiride hydrochloride formulations. These studies help quantify the levels of this compound that accumulate over time under normal storage conditions, informing regulatory decisions regarding impurity limits axios-research.com.
The methodologies for these studies often involve sophisticated chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), which are crucial for separating and quantifying this compound from the parent compound and other impurities researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.plcloudfront.net.
Degradation Kinetics and Pathway Elucidation for Stability Prediction
The elucidation of degradation kinetics and pathways for this compound is intrinsically linked to the degradation of its parent compound, Fenspiride hydrochloride. This compound is consistently identified as one of the main degradation products of Fenspiride hydrochloride, particularly in liquid oral formulations researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.plcloudfront.net.
Pathway Elucidation: The formation of this compound from Fenspiride hydrochloride occurs through an oxidation reaction at the nitrogen atom, a common pathway for tertiary amines thieme-connect.de. Forced degradation studies have confirmed that this compound is formed in the presence of acidic, basic, and oxidative media, indicating its susceptibility to various degradation conditions researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl. This suggests that the presence of oxidizing agents or exposure to conditions that promote oxidation (e.g., light, certain excipients) can lead to the formation of this compound.
Degradation Kinetics and Analytical Methodologies: While specific kinetic constants for the formation or degradation of this compound are not widely detailed in public domain search results, the development and validation of analytical methods to monitor its presence provide crucial insights into its behavior. A dual-gradient chromatographic method, often using HPLC, has been developed and validated for the identification and quantification of this compound alongside Fenspiride hydrochloride and other degradation products like 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine (B6355638) hydrochloride (PHAP) researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.plcloudfront.net.
This method typically involves a mobile phase consisting of buffer solutions at varying pH (e.g., pH 4.5 and pH 2.9) combined with organic solvents like methanol (B129727) and acetonitrile researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.plcloudfront.net. The flow rate and gradient elution program are optimized to achieve good specificity and separation of this compound from other components in the formulation researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.plcloudfront.net.
Key Analytical Parameters for this compound Detection: The validation of these analytical methods includes parameters such as linearity, recovery, and precision, which are vital for accurate quantification of this compound in stability samples.
| Parameter | Value (for this compound and other degradation products) | Source |
| Linearity Interval | 0.5–2 μg mL⁻¹ | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
| Minimum Correlation Coefficient | 0.999 | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
| Recovery Factor | 100.47–103.17% | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
| Limit of Quantification (LOQ) | 0.19–0.332 μg/mL | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
| Intra-day Maximum Precision (FNS) | 4.08% | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
| Intra-day Maximum Precision (PHAP) | 2.65% | researchgate.netresearchgate.netnih.govitmedicalteam.plitmedicalteam.pl |
Emerging Research Areas and Future Trajectories for Fenspiride N Oxide
Application of "Omics" Technologies (e.g., Metabolomics, Proteomics, Pharmacogenomics) in Fenspiride (B195470) N-oxide Research
The integration of "omics" technologies, including metabolomics, proteomics, and pharmacogenomics, offers a powerful approach to unraveling the intricate biological pathways influenced by drugs and their metabolites. These technologies provide a holistic view of an organism's molecular landscape, enabling a deeper understanding of drug mechanisms of action, metabolism, and individual variability in drug response simsonpharma.comiiab.mehoelzel-biotech.com.
Metabolomics: As Fenspiride N-oxide is a metabolite of fenspiride fishersci.caprobes-drugs.orgcaymanchem.com, metabolomics holds significant promise for its research. This field, which involves the comprehensive analysis of low-molecular-weight substances (metabolites) in biological samples, can provide real-time insights into an organism's physiological status and how it is affected by drug therapy iiab.me. While no specific metabolomics studies on this compound were found, the general applicability of LC-MS/MS for analyzing polar metabolites in biological fluids suggests its utility in tracing FNO's metabolic fate and potential impact on endogenous metabolic pathways iiab.me. Such studies could identify novel metabolic biomarkers or elucidate previously unknown biochemical effects associated with FNO.
Proteomics and Pharmacogenomics: These disciplines could contribute to understanding the enzymes involved in this compound formation or degradation, and how genetic variations might influence its levels or effects. Pharmacogenomics, in particular, investigates the role of inherited genetic variations in drug response phenotypes, integrating data from genomics, transcriptomics, proteomics, and metabolomics to personalize treatment strategies simsonpharma.comhoelzel-biotech.com. While direct research on this compound using these specific "omics" approaches is not explicitly detailed in current literature, their application could reveal the enzymatic machinery responsible for FNO's formation and subsequent biotransformation, as N-oxides are typically formed through the action of cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes.
Development of Novel Analytical Technologies for Enhanced Sensitivity and High-Throughput Analysis
The accurate and sensitive quantification of this compound is crucial for its research. Advances in analytical chemistry have provided sophisticated tools that can be leveraged for this purpose, offering enhanced sensitivity and high-throughput capabilities.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique has been successfully developed and validated for the quantification of fenspiride in human plasma, demonstrating high sensitivity with a lower limit of quantification (LLOQ) of 2 ng/mL probes-drugs.org. Given that this compound is a degradation product often co-occurring with fenspiride, similar UPLC-MS/MS methods are highly applicable for its precise identification and quantification in complex biological matrices fishersci.caprobes-drugs.orgcaymanchem.com.
Large-Volume Injection (LVI) in Liquid-Liquid Extraction (LLE) coupled with Reversed-Phase Liquid Chromatography (RPLC) and Mass Spectrometry (MS/MS): This approach has been employed in bioequivalence studies for fenspiride, significantly enhancing sensitivity by allowing larger sample volumes to be introduced onto the chromatographic column caymanchem.com. This method is particularly valuable for detecting low concentrations of this compound in biological samples, which is essential for pharmacokinetic and metabolic studies.
Online Sample Preparation Techniques: The development of online solid-phase extraction (SPE) coupled with LC-MS/MS systems offers advantages in terms of reduced sample preparation time and increased sample throughput, making it suitable for high-volume analysis of pharmaceuticals and their metabolites in various matrices.
Automation and Quantification in Metabolomics: Broader trends in metabolomics indicate an increasing emphasis on automation and quantification, utilizing techniques like NMR automation and novel machine learning algorithms. These advancements not only boost throughput but also improve the reliability and reproducibility of analyses. Such developments are pertinent for future this compound research, especially if it is to be investigated within a comprehensive metabolomics framework.
Exploration of this compound as a Biomarker or Surrogate Endpoint in Disease States
A biomarker is defined as a characteristic that is objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacological responses to therapeutic intervention. A surrogate endpoint is a type of biomarker intended to substitute for a clinical endpoint, often because it can be measured earlier, more conveniently, or more frequently than the true clinical outcome.
While this compound is consistently identified as a metabolite and degradation product of fenspiride fishersci.caprobes-drugs.orgcaymanchem.com, current literature does not explicitly detail its exploration or use as a biomarker or surrogate endpoint in disease states. However, its existence as a quantifiable metabolic product suggests a potential for such applications. If this compound levels were found to correlate consistently with disease progression, therapeutic efficacy of fenspiride (before its withdrawal), or the occurrence of adverse effects, it could theoretically serve as a biomarker. For instance, if FNO's presence or concentration were linked to the inflammatory processes fenspiride was intended to treat, or to the cardiac side effects that led to its withdrawal, it could be a valuable indicator. The acceptability of a surrogate endpoint is highly context-dependent, relying on factors such as the disease, patient population, and therapeutic mechanism. Future research could investigate whether this compound exhibits properties that make it a reliable indicator of specific physiological or pathological changes.
Identification of Unaddressed Research Questions and Critical Knowledge Gaps in this compound Science
Despite the identification of this compound as a metabolite and the existence of analytical methods for its detection, several critical knowledge gaps and unaddressed research questions persist:
Pharmacological Activity of this compound: A primary gap is the lack of detailed research into the intrinsic pharmacological activity of this compound itself. Is it an active metabolite, inactive, or does it contribute to the therapeutic or adverse effects of the parent drug? Understanding its specific biological role is crucial.
Metabolic Pathways and Enzymes: While N-oxidation is a known metabolic pathway, the specific cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes responsible for the formation of this compound in humans, and the extent of their contribution, are not extensively detailed in the provided literature. Similarly, the enzymes involved in its further metabolism or potential reduction back to fenspiride warrant further investigation.
Biomarker Utility Validation: Despite its potential, the utility of this compound as a validated biomarker for disease states, treatment response, or adverse drug reactions has not been established. Rigorous clinical studies would be required to determine its predictive or prognostic value.
Safety Profile of this compound: Given the safety concerns that led to the withdrawal of fenspiride, a detailed toxicological and safety assessment of this compound as an isolated compound is a significant knowledge gap. Does FNO share the cardiac liabilities of its parent compound, or does it possess a different safety profile?
Formulation and Stability in Different Matrices: While analytical methods address stability in plasma, further research on this compound's stability in various pharmaceutical formulations or environmental matrices, beyond its role as a degradation product, could be beneficial if future applications are considered.
Addressing these gaps would provide a more complete understanding of this compound's role in the context of fenspiride's pharmacology and toxicology, and potentially uncover new avenues for its utility or inform future drug development strategies involving N-oxide moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
